molecular formula C8H11F3O2 B13591960 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13591960
M. Wt: 196.17 g/mol
InChI Key: CKNUANZBSKZZAK-UHFFFAOYSA-N
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Description

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol is a bicyclic alcohol featuring a 7-oxabicyclo[2.2.1]heptane scaffold substituted with a trifluoroethyl alcohol group. This compound is of interest in medicinal chemistry due to its structural uniqueness, which may influence pharmacokinetic properties such as metabolic stability and solubility .

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanol

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(12)5-3-4-1-2-6(5)13-4/h4-7,12H,1-3H2

InChI Key

CKNUANZBSKZZAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one
  • Key Difference : The hydroxyl group in the target compound is replaced by a ketone.
  • Its discontinued status (CAS: 1017782-51-2) may indicate synthetic challenges or instability .
(1S,4R)-Bicyclo[2.2.1]hept-2-en-2-yltrifluoromethanesulfonate
  • Key Difference: Contains a trifluoromethanesulfonate ester instead of a trifluoroethanol group.
  • Impact : The sulfonate group enhances leaving-group ability, making this compound reactive in substitution reactions. Its synthesis via trifluoromethylsulfonamide reagents highlights divergent synthetic pathways compared to the target alcohol .
2-((2-Methylbicyclo[2.2.1]heptan-2-yl)oxy)isoindoline-1,3-dione
  • Key Difference : Features a methyl-substituted bicyclo framework linked to an isoindoline-dione via an ether bond.
  • Impact : The methyl group increases hydrophobicity, while the ether linkage may reduce metabolic degradation compared to alcohols .

Physical and Spectral Properties

Compound Name Melting Point (°C) ¹H NMR Key Shifts (δ, ppm) ¹³C NMR Key Shifts (δ, ppm) Solubility Trends
Target Alcohol Not reported ~3.8–4.2 (OH, broad) ~70–80 (C-O) Moderate in polar solvents
1-(7-Oxabicyclo[...]-trifluoroethan-1-one Not reported Absence of OH peak ~200–210 (C=O) Lower polarity
(1S,4R)-Bicyclo[...]trifluoromethanesulfonate Not reported 5.12–6.24 (alkene), 1.07–1.86 (bicyclo H) ~110–120 (CF₃) High in organic solvents
  • Hydrogen Bonding : The target alcohol’s OH group enables intermolecular hydrogen bonding (as seen in ’s sulfonamide derivatives), enhancing crystallinity and stability .

Stability and Reactivity

  • 7-Oxabicyclo vs.
  • Trifluoroethanol vs. Trifluoromethyl Groups: The -CF₃CH₂OH moiety offers a balance of lipophilicity and hydrogen-bonding capacity, unlike purely hydrophobic -CF₃ groups.

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